3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Physicochemical Property Drug Design Lipophilicity

This tetrahydropyrido[4,3-c]pyridazine features a unique 3-position tetrahydrofurfuryl ether, offering distinct steric bulk, enhanced H-bond capacity (5 HBA), and balanced lipophilicity (XLogP3 0) versus methoxy/carboxamide analogs. A privileged kinase inhibitor scaffold (PI3K, mTOR, Axl), its moderate MW (235.28), 3 rotatable bonds, and CNS-favorable profile make it ideal for co-crystallization, focused kinase library design, and PAMPA permeability assays. Procure to access novel IP space and divergent structure-kinase selectivity relationships.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 1955523-09-7
Cat. No. B1408466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
CAS1955523-09-7
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CC(OC1)COC2=NN=C3CCNCC3=C2
InChIInChI=1S/C12H17N3O2/c1-2-10(16-5-1)8-17-12-6-9-7-13-4-3-11(9)14-15-12/h6,10,13H,1-5,7-8H2
InChIKeyYXNFDZISLOKKRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 1955523-09-7) – Chemical Class and Core Attributes


3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, with CAS number 1955523-09-7, is a heterocyclic small molecule belonging to the tetrahydropyrido[4,3-c]pyridazine class. Its molecular formula is C12H17N3O2 with a molecular weight of 235.28 g/mol [1]. The scaffold, featuring a fused pyridopyridazine core, is recognized in medicinal chemistry as a privileged structure for kinase inhibition and is being explored for targets such as PI3K, mTOR, and Axl [2]. This specific compound incorporates a tetrahydrofurfuryl ether substituent, which differentiates it from other common analogs with alkoxy or carbonyl functionalities at the 3-position.

Why Analogs Cannot Be Interchanged for 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine


The tetrahydropyrido[4,3-c]pyridazine scaffold is a known 'lead-oriented' framework where subtle modifications at the 3-position can drastically alter target binding, selectivity, and pharmacokinetic profiles [1]. The tetrahydrofurfuryl ether group in this compound introduces distinct steric bulk, hydrogen-bond acceptor capacity, and lipophilicity compared to common alternatives like methoxy, carboxamide, or pyridyl substituents. Without experimentally measured comparative data, it cannot be assumed that any analog will replicate the same interaction fingerprint. The absence of such data necessitates empirical validation for any program considering substitution.

Quantitative Differentiation Analysis for 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine


Lipophilicity (XLogP3) Comparison with 2-Oxolan-2-ylmethyl-pyridopyridazinone Analog

3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has a computed XLogP3 value of 0, indicating balanced hydrophilicity/lipophilicity [1]. In contrast, a close structural analog where the ether is replaced with a carboxamide, 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one (CAS 1284359-48-3), has a computed XLogP3 of -0.7 [2]. The higher lipophilicity of the target compound suggests potentially better passive membrane permeability, which could be a critical differentiator for intracellular target engagement.

Physicochemical Property Drug Design Lipophilicity

Hydrogen Bond Acceptor Count and Target Interaction Potential vs. 2-Oxolan-2-ylmethyl-pyridopyridazinone Analog

The target compound possesses 5 hydrogen bond acceptor (HBA) sites, as computed by Cactvs [1]. The analog 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one has only 4 HBA sites [2]. The additional acceptor in the target compound (the ether oxygen in the side chain) provides an extra point for potential electrostatic interaction with a target protein's hydrogen bond donor, which could translate into a different binding mode or affinity profile.

Physicochemical Property Medicinal Chemistry Binding

Conformational Flexibility and Scaffold Diversity vs. 2-Oxolan-2-ylmethyl-pyridopyridazinone Analog

The target compound has 3 rotatable bonds [1], while the comparator, 2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one, has only 2 [2]. This additional rotational degree of freedom in the target compound allows its tetrahydrofuran-2-ylmethoxy side chain to sample a wider range of conformations. This could be beneficial for adapting to a sterically constrained binding pocket or disadvantageous if it increases entropic penalty upon binding, representing a significant differentiator for hit optimization.

Physicochemical Property Drug Design Conformation

Application Scenarios for 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine Based on Evidenced Differentiation


Prioritized Starting Point in Fragments-Based Drug Design (FBDD) or X-ray Crystallography

Given its computed lipophilicity (XLogP3 = 0) and a distinct HBA profile (5 acceptors) compared to the 2-carboxamide analog [1], [2], this compound provides a unique three-dimensional vector for hydrogen bonding in the 3-position. A medicinal chemistry team searching for a fragment-like molecule to probe a crystalline protein target can rationally select this compound to explore a new space of electrostatic interactions not accessible with more polar or less flexible analogs. Its solid physicochemical profile makes it a suitable candidate for early-stage co-crystallization studies.

Scaffold Diversification for Kinase-Focused Libraries

The tetrahydropyrido[4,3-c]pyridazine core has been implicated in inhibiting kinases such as Axl [3]. The unique tetrahydrofurfuryl ether substituent on this compound introduces branched aliphatic character distinct from common aryl or simple alkyl substituents. For groups developing focused kinase inhibitor libraries, procurement of this compound is justified on the basis of introducing novel intellectual property space and exploring structure-kinase selectivity relationships divergent from flat aromatic analogs, as supported by its enhanced flexibility (3 rotatable bonds) [4].

Probe for Investigating Membrane Permeability in Central Nervous System (CNS) Drug Discovery

The target compound's balanced XLogP3 of 0, its moderate molecular weight (235.28 g/mol), and the presence of an ether oxygen capable of intramolecular hydrogen bonding are properties often associated with optimal CNS penetration [4]. In contrast to the more polar 2-carboxamide analog (XLogP3 = -0.7) [5], this compound is a superior candidate for a PAMPA or cell-based permeability assay toolkit aimed at establishing structure-permeability relationships within this chemical series. Its procurement is directly linked to its quantitative, predicted advantage in passive membrane diffusion.

Quote Request

Request a Quote for 3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.